
1-(2-Methoxyphenyl)-2-(methylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-2-(methylamino)ethanol, also known as 2-Methylamino-1-(2-methoxyphenyl)ethanol (MAP), is a psychoactive drug that belongs to the class of phenethylamines. MAP is a structural analog of amphetamine and has been found to exhibit potent stimulant properties. The compound has been studied for its potential use in scientific research and has shown promising results in various fields.
Mechanism of Action
The mechanism of action of MAP is similar to that of other stimulant drugs such as amphetamine and methylphenidate. MAP acts by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and energy. The compound also inhibits the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
MAP has been shown to have several biochemical and physiological effects. The compound increases heart rate and blood pressure, leading to increased oxygen and glucose delivery to the brain. MAP also increases the release of cortisol, a stress hormone, which can lead to increased alertness and energy.
Advantages and Limitations for Lab Experiments
MAP has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. MAP has also been shown to have potent stimulant properties, making it useful for studying the effects of stimulant drugs on the brain. However, the use of MAP in lab experiments is limited by its potential for abuse and its potential for adverse effects on the cardiovascular system.
Future Directions
There are several future directions for research on MAP. One potential area of study is the development of new drugs based on the structure of MAP that exhibit improved efficacy and reduced side effects. Another area of study is the investigation of the long-term effects of MAP use on the brain and cardiovascular system. Finally, research could be conducted to investigate the potential therapeutic uses of MAP in the treatment of ADHD, narcolepsy, and other disorders.
Synthesis Methods
MAP can be synthesized through several methods, including the reduction of 2-(2-methoxyphenyl)propiophenone using sodium borohydride or lithium aluminum hydride. Another method involves the condensation of 2-methoxyphenylacetonitrile with methylamine in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
MAP has been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. The compound has been found to exhibit potent stimulant properties and has been shown to increase dopamine and norepinephrine levels in the brain. MAP has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
IUPAC Name |
1-(2-methoxyphenyl)-2-(methylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-9(12)8-5-3-4-6-10(8)13-2/h3-6,9,11-12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPKPGKZACIOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CC=C1OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-2-(methylamino)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

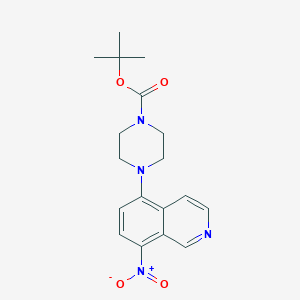
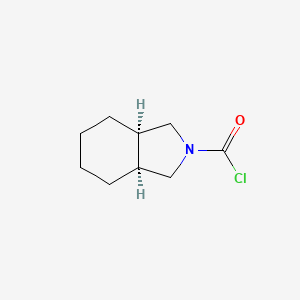
![4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde](/img/structure/B2945979.png)
![N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide](/img/structure/B2945980.png)
![4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid](/img/structure/B2945983.png)

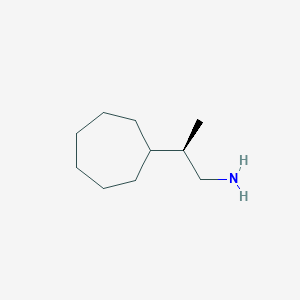
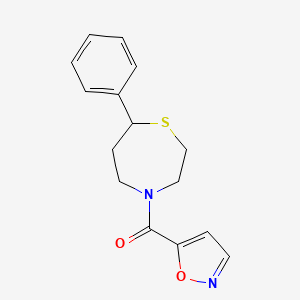
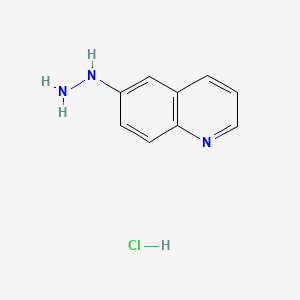
![1-methyl-8-(3-methylphenyl)-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2945991.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2945993.png)

![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2945995.png)